molecular formula C9H14 B13732284 1,2,3,5-Tetra-methylcyclopentadiene

1,2,3,5-Tetra-methylcyclopentadiene

Katalognummer: B13732284
Molekulargewicht: 122.21 g/mol
InChI-Schlüssel: HIQTVHZKAQZJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5-Tetra-methylcyclopentadiene is a highly substituted cyclopentadiene derivative with the molecular formula C9H14. This compound is notable for its unique structure, which includes four methyl groups attached to a cyclopentadiene ring. It is used in various chemical applications, particularly in the synthesis of metallocenes and other organometallic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetra-methylcyclopentadiene can be synthesized through several methods. One common approach involves the annulation reactions, such as [2 + 2 + 1] and [3 + 2] annulation reactions, which construct the five-membered ring . Another method is the electrocyclization reactions, like the Nazarov Cyclization .

Industrial Production Methods: Industrial production of this compound often involves the use of resin-bound tetramethylcyclopentadienes. This method allows for the efficient synthesis of the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,5-Tetra-methylcyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetra-methylcyclopentadiene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetra-methylcyclopentadiene involves its interaction with various molecular targets and pathways. For instance, in catalytic processes, the compound can form complexes with transition metals, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions employed .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2,3,5-Tetra-methylcyclopentadiene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organometallic compounds and catalysts .

Eigenschaften

Molekularformel

C9H14

Molekulargewicht

122.21 g/mol

IUPAC-Name

1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5-6H,1-4H3

InChI-Schlüssel

HIQTVHZKAQZJLI-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C(C(=C1C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.